molecular formula C11H16O B2464696 2-(3-Ethylphenyl)-2-propanol CAS No. 104174-63-2

2-(3-Ethylphenyl)-2-propanol

Cat. No.: B2464696
CAS No.: 104174-63-2
M. Wt: 164.248
InChI Key: SVFNWUJDADJYPF-UHFFFAOYSA-N
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Description

Contextualization within Tertiary Alcohol Chemistry

2-(3-Ethylphenyl)-2-propanol is structurally classified as a tertiary alcohol. This classification is determined by the carbon atom bearing the hydroxyl (-OH) group, which is bonded to three other carbon atoms. Tertiary alcohols exhibit distinct chemical properties that differentiate them from primary and secondary alcohols. A key characteristic is their resistance to oxidation under standard conditions. Unlike primary and secondary alcohols, the carbon atom attached to the hydroxyl group in a tertiary alcohol does not have a hydrogen atom, which is necessary for typical oxidation mechanisms to proceed.

The synthesis of tertiary alcohols is often achieved through the Grignard reaction, a powerful tool in organic chemistry for forming carbon-carbon bonds. vaia.comyoutube.com This reaction typically involves the addition of a Grignard reagent (R-MgX) to a ketone. vaia.comlibretexts.org In the case of this compound, one possible synthetic route would involve the reaction of methylmagnesium bromide with 3'-ethylacetophenone. libretexts.org

Significance of Aryl-Substituted Propanols in Organic Synthesis and Chemical Sciences

Aryl-substituted propanols, the class of compounds to which this compound belongs, are of considerable interest in organic synthesis and the broader chemical sciences. rsc.org The presence of an aromatic ring and an alcohol functional group within the same molecule provides a versatile scaffold for the synthesis of more complex structures. These compounds can serve as crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and other biologically active molecules. nih.govnih.gov For instance, derivatives of aryl-substituted alcohols have been investigated for their potential as anti-inflammatory and antimicrobial agents. nih.gov The specific substitution pattern on the aromatic ring and the position of the hydroxyl group along the propanol (B110389) chain can significantly influence the molecule's reactivity and biological activity.

Scope and Research Objectives for this compound Investigations

While specific research on this compound is limited in publicly available literature, its structural features suggest several potential avenues for investigation. A primary research objective would be the development and optimization of efficient synthetic routes to obtain this compound in high purity and yield. Following its synthesis, a thorough characterization of its physicochemical properties would be essential.

Further research could explore the reactivity of this compound, for instance, its behavior under various reaction conditions to generate new derivatives. A significant area of investigation would be the exploration of its potential biological activities. Drawing parallels from other aryl-substituted alcohols, studies could be designed to screen for antimicrobial, anti-inflammatory, or other pharmacological properties. nih.gov Such research would contribute to a better understanding of the structure-activity relationships within this class of compounds and could potentially lead to the discovery of new molecules with valuable applications.

Physicochemical and Spectroscopic Data of this compound

Comprehensive experimental data for this compound is not widely available. The following tables provide known and predicted data for this compound.

Table 1: General and Predicted Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₆O Current time information in Bangalore, IN.
Molecular Weight164.24 g/mol Current time information in Bangalore, IN.
CAS Number104174-63-2 Current time information in Bangalore, IN.
Predicted Boiling Point225.8 ± 9.0 °C
Predicted Density0.953 ± 0.06 g/cm³
Predicted Refractive Index1.512

Predicted values are based on computational models and should be considered estimates.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks
¹H NMR δ ~7.0-7.3 ppm (m, 4H, Ar-H), δ ~2.6 ppm (q, 2H, -CH₂-CH₃), δ ~1.5 ppm (s, 6H, -C(CH₃)₂), δ ~1.2 ppm (t, 3H, -CH₂-CH₃), δ ~1.5-2.0 ppm (s, 1H, -OH)
¹³C NMR δ ~145 ppm (Ar-C), δ ~128 ppm (Ar-CH), δ ~126 ppm (Ar-CH), δ ~124 ppm (Ar-CH), δ ~73 ppm (-C(OH)-), δ ~32 ppm (-CH₂-), δ ~29 ppm (-C(CH₃)₂), δ ~16 ppm (-CH₃)
IR Spectroscopy ~3400 cm⁻¹ (broad, O-H stretch), ~3100-3000 cm⁻¹ (C-H stretch, aromatic), ~2970-2850 cm⁻¹ (C-H stretch, aliphatic), ~1600, 1480 cm⁻¹ (C=C stretch, aromatic)

Predicted spectral data is based on established correlations for similar chemical structures. The chemical shift of the -OH proton in ¹H NMR is highly variable. libretexts.orgmsu.edu

Detailed Research Findings: An Analogous Synthesis

Due to the lack of specific published research on the synthesis of this compound, a well-established method for a closely related compound, 2-phenyl-2-propanol (B165765), is presented here as an illustrative example of a likely synthetic route. The Grignard reaction is a common and effective method for preparing tertiary alcohols. vaia.comlibretexts.org

The synthesis of 2-phenyl-2-propanol is typically achieved through the reaction of phenylmagnesium bromide (a Grignard reagent) with acetone (B3395972). wikipedia.org In this reaction, the nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of acetone. This addition reaction forms a magnesium alkoxide intermediate. Subsequent workup with a dilute acid, such as aqueous ammonium (B1175870) chloride or dilute sulfuric acid, protonates the alkoxide to yield the final product, 2-phenyl-2-propanol.

By analogy, the synthesis of this compound would likely involve the reaction of 3-ethylphenylmagnesium bromide with acetone. The 3-ethylphenylmagnesium bromide would be prepared from the reaction of 3-bromoethylbenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). stackexchange.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-ethylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-4-9-6-5-7-10(8-9)11(2,3)12/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFNWUJDADJYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Ethylphenyl 2 Propanol and Its Precursors

Established Synthetic Routes for Aryl-Substituted Tertiary Alcohols

The most direct and widely practiced methods for preparing tertiary alcohols like 2-(3-ethylphenyl)-2-propanol involve the nucleophilic addition of organometallic reagents to a ketone precursor.

Grignard Reagent-Mediated Approaches to this compound

The Grignard reaction is a cornerstone of C-C bond formation and a classic method for synthesizing tertiary alcohols. libretexts.orgkhanacademy.org The synthesis of this compound via this route typically starts from 3-ethylacetophenone (B146817). The reaction involves the nucleophilic attack of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), on the electrophilic carbonyl carbon of 3-ethylacetophenone. libretexts.orgdoubtnut.comquora.com This addition forms a magnesium alkoxide intermediate, which, upon subsequent acidic workup (e.g., with dilute HCl or H₂SO₄), is protonated to yield the final tertiary alcohol product, this compound. chegg.com

Alternatively, the Grignard reagent can be prepared from a halogenated ethylbenzene (B125841) derivative. For example, 1-bromo-3-ethylbenzene (B123539) can be reacted with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form 3-ethylphenylmagnesium bromide. This Grignard reagent can then react with acetone (B3395972). The nucleophilic 3-ethylphenyl group attacks the carbonyl carbon of acetone, and subsequent hydrolysis of the resulting magnesium alkoxide furnishes the desired this compound. vulcanchem.com

Table 1: Grignard Reagent-Based Synthesis of this compound

Starting Material(s)Reagent(s)IntermediateProduct
3-Ethylacetophenone1. CH₃MgBr, 2. H₃O⁺Magnesium alkoxideThis compound
1-Bromo-3-ethylbenzene, Acetone1. Mg, 2. Acetone, 3. H₃O⁺3-Ethylphenylmagnesium bromide, Magnesium alkoxideThis compound

Organolithium Chemistry in the Synthesis of this compound

Similar to Grignard reagents, organolithium reagents are potent nucleophiles capable of adding to carbonyl groups to form alcohols. ucalgary.ca Methyllithium (CH₃Li) can be used as a nucleophile to attack the carbonyl carbon of 3-ethylacetophenone. harvard.edu This reaction proceeds through a lithium alkoxide intermediate. A subsequent aqueous workup step is required to protonate the alkoxide and yield this compound. Organolithium reagents are generally more reactive than their Grignard counterparts and reactions are often conducted at low temperatures to control reactivity. archive.org

Table 2: Organolithium-Based Synthesis of this compound

Starting MaterialReagent(s)IntermediateProduct
3-Ethylacetophenone1. CH₃Li, 2. H₂OLithium alkoxideThis compound

Friedel-Crafts Alkylation Precursors for this compound Synthesis

The crucial precursor for the aforementioned organometallic routes is 3-ethylacetophenone. ontosight.ai This aromatic ketone is most commonly synthesized via the Friedel-Crafts acylation of ethylbenzene. ontosight.aiiitk.ac.in In this electrophilic aromatic substitution reaction, ethylbenzene is treated with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uksavemyexams.com

The Lewis acid activates the acetyl chloride, forming a highly electrophilic acylium ion (CH₃CO⁺). masterorganicchemistry.com The electron-rich ethylbenzene ring then attacks the acylium ion. The ethyl group is an ortho-, para-director; however, acylation often gives a significant amount of the meta-isomer due to steric hindrance at the ortho position and the reversible nature of the reaction under certain conditions, allowing for thermodynamic product formation. To favor the meta product, reaction conditions can be optimized. The reaction between ethylbenzene and acetyl chloride yields a mixture of isomers, from which 3-ethylacetophenone can be separated. masterorganicchemistry.com Another reported method involves the reaction of acetyl chloride with (3-ethyl-phenyl)-trimethyl-silane in the presence of aluminum chloride, yielding 3-ethylacetophenone. guidechem.com

Alternative Synthetic Pathways for this compound

While organometallic addition to ketones is the most direct route, other strategies can be employed to construct the carbon framework or achieve the final product through different transformations.

Reduction Reactions in the Formation of this compound (e.g., carbonyl reduction)

It is important to note that the direct reduction of the precursor ketone, 3-ethylacetophenone, does not yield the tertiary alcohol this compound. The reduction of a ketone with common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in the formation of a secondary alcohol. ncert.nic.in In this case, reduction of 3-ethylacetophenone would produce 1-(3-ethylphenyl)ethanol. ontosight.airesearchgate.netrsc.org

To form a tertiary alcohol via a reduction pathway, one would need to start with an ester. For instance, methyl 2-(3-ethylphenyl)propanoate could be reduced to this compound. However, this method is less direct as it requires two equivalents of a strong reducing agent like LiAlH₄ or an organometallic reagent. chemistrysteps.comorganic-chemistry.orgacs.org The reaction of an ester with two or more equivalents of a Grignard or organolithium reagent is a more common route to tertiary alcohols where two of the alkyl groups on the carbinol carbon are identical. ucalgary.cachemistrysteps.com

Palladium-Catalyzed Coupling Strategies for this compound Scaffolds

Modern cross-coupling reactions catalyzed by palladium offer powerful alternatives for constructing the carbon skeleton of the precursors to this compound. These methods are particularly useful for creating the key C-C bond between the aromatic ring and the acyl group, providing an alternative to traditional Friedel-Crafts chemistry.

For example, the Suzuki coupling reaction can be employed to synthesize aryl ketones. organic-chemistry.orgtandfonline.commdpi.com This could involve the reaction of a 3-ethylphenylboronic acid with an acetyl equivalent or, more commonly, the coupling of an aryl halide with an organoboron compound. A plausible route to 3-ethylacetophenone would be the palladium-catalyzed coupling of 3-bromobenzaldehyde (B42254) followed by oxidation, or more directly, the coupling of 3-ethylboronic acid with an appropriate acyl chloride derivative. mdpi.com Carbonylative Suzuki couplings, where carbon monoxide is incorporated, also provide a pathway to aryl ketones from aryl halides and boronic acids. rsc.org These methods often exhibit high functional group tolerance and can be more regioselective than Friedel-Crafts reactions. tandfonline.com While not a direct synthesis of the final alcohol, these advanced coupling techniques provide a flexible and modern approach to synthesizing the key ketone intermediate, 3-ethylacetophenone.

Multi-Component Reactions Towards this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. organic-chemistry.orgtcichemicals.com This approach offers significant advantages, including reduced synthesis steps, lower waste generation, and operational simplicity, making it an attractive strategy for modern organic synthesis. tcichemicals.comfrontiersin.org

While a specific, documented multi-component reaction for the direct synthesis of this compound is not prevalent in the literature, a plausible MCR approach can be conceptualized based on Barbier-type reaction conditions. This can be considered a three-component, one-pot synthesis.

Hypothetical Barbier-Type Three-Component Synthesis:

In this proposed reaction, the three components would be:

Aryl Halide: 3-Ethylbromobenzene or 3-Ethyliodobenzene.

Ketone: Acetone, which provides the propan-2-ol backbone.

Metal: A mediating metal such as magnesium, zinc, or indium.

The reaction proceeds by the in-situ formation of an organometallic reagent from the 3-ethylphenyl halide and the metal, which then immediately adds to the acetone present in the same pot. This circumvents the need for the separate pre-formation of a Grignard or organolithium reagent, a hallmark of traditional two-step syntheses.

Table 1: Comparison of Conventional vs. Hypothetical MCR Synthesis

FeatureConventional Grignard (Two-Step)Hypothetical Barbier-Type (MCR)
Number of Steps 2 (Reagent formation, then reaction)1 (One-pot)
Reactants 3-Ethylbromobenzene, Magnesium; then Acetone3-Ethylbromobenzene, Acetone, Magnesium
Atom Economy Lower due to separate workup stepsHigher due to process intensification mdpi.com
Process Time LongerShorter

This MCR approach aligns with the principles of process intensification by reducing the number of unit operations. frontiersin.org The challenge in such a synthesis lies in optimizing reaction conditions—such as solvent, temperature, and metal activation—to ensure the efficient formation of the desired tertiary alcohol and minimize side reactions, such as homo-coupling of the aryl halide.

Stereoselective Synthesis Considerations for Related Chiral Analogs of this compound

The target molecule, this compound, is achiral as the carbinol carbon is attached to two identical methyl groups. However, slight modifications to the structure can introduce a chiral center, necessitating stereoselective synthesis strategies to produce a single enantiomer. For instance, replacing one of the methyl groups with a different alkyl group, such as in 2-(3-ethylphenyl)butan-2-ol , creates a chiral tertiary alcohol.

The synthesis of such chiral analogs in an enantiomerically pure form is crucial in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly. mdpi.com Several strategies can be employed for the stereoselective synthesis of these analogs.

Asymmetric Catalysis: This involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. For the synthesis of a chiral tertiary alcohol analog, an asymmetric addition of an organometallic reagent (e.g., dialkylzinc) to a ketone (e.g., 3-ethylacetophenone) could be facilitated by a chiral ligand complexed to the metal. Chiral ligands can create a chiral environment around the catalytic center, directing the incoming nucleophile to one face of the ketone, leading to a preponderance of one enantiomer. mdpi.com

Biocatalysis: Enzymes offer a powerful tool for stereoselective synthesis under mild, environmentally friendly conditions. semanticscholar.org Alcohol dehydrogenases (ADHs), for example, can perform the asymmetric reduction of a prochiral ketone precursor, such as 1-(3-ethylphenyl)ethan-1-one, to yield a chiral secondary alcohol with high enantiomeric excess. semanticscholar.org While less common for tertiary alcohol synthesis, engineered enzymes or other classes of enzymes could potentially be developed for the stereoselective construction of these more sterically hindered centers.

Chiral Auxiliaries: In this method, a chiral auxiliary is temporarily attached to the substrate, directing the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This is a robust but less atom-economical method compared to catalysis.

Table 2: Potential Chiral Analogs and Stereoselective Strategies

Chiral AnalogPrecursorsPotential Stereoselective Method
(S)- or (R)-1-(3-Ethylphenyl)ethanol1-(3-Ethylphenyl)ethanoneAsymmetric hydrogenation, Biocatalytic reduction with ADH
(S)- or (R)-2-(3-Ethylphenyl)butan-2-ol3-Ethylbromobenzene and Butan-2-oneChiral Lewis acid-catalyzed Grignard addition
(S)- or (R)-1-(3-Ethylphenyl)-1-propanol1-(3-Ethylphenyl)propan-1-oneAsymmetric transfer hydrogenation researchgate.net

Green Chemistry Approaches in this compound Synthesis

Integrating green chemistry principles into the synthesis of this compound is essential for developing sustainable manufacturing processes that are safer, more efficient, and less harmful to the environment. skpharmteco.comresearchgate.net

Solvent Selection and Optimization for Environmentally Benign Synthesis

The choice of solvent is a critical factor in the environmental footprint of a chemical process. researchgate.net Traditional syntheses of tertiary alcohols via Grignard reagents often employ solvents like diethyl ether or tetrahydrofuran (THF). While effective, these solvents have drawbacks related to safety (high flammability, peroxide formation) and environmental disposal.

Green chemistry encourages the use of safer, more sustainable alternatives. nih.gov

Greener Solvent Alternatives:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs, 2-MeTHF has a higher boiling point and a narrower explosive range than THF. It is also less prone to peroxide formation and has lower water miscibility, which can simplify aqueous workups.

Cyclopentyl methyl ether (CPME): CPME is another promising alternative with a high boiling point, low peroxide formation, and relative stability under acidic and basic conditions.

Optimization involves selecting a solvent that not only performs well in the reaction but also has a favorable profile regarding toxicity, environmental persistence, and energy required for its removal and recycling. nih.gov

Table 3: Comparison of Conventional and Green Solvents for Synthesis

SolventBoiling Point (°C)Key HazardsEnvironmental Notes
Diethyl Ether 34.6Highly flammable, Peroxide formerHigh volatility (VOC)
Tetrahydrofuran (THF) 66Flammable, Peroxide formerMiscible with water, can complicate extraction
2-Methyltetrahydrofuran (2-MeTHF) ~80FlammableDerived from biomass, lower water solubility
Cyclopentyl methyl ether (CPME) 106FlammableLow peroxide formation, hydrophobic

Catalytic Methods for Enhanced Efficiency and Selectivity

The shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry, as it often leads to higher efficiency, selectivity, and reduced waste.

Catalysis in Precursor Synthesis: The synthesis of the precursor, 3-ethylbromobenzene, typically involves the ethylation of benzene (B151609) followed by bromination. The Friedel-Crafts ethylation step traditionally uses stoichiometric amounts of aluminum chloride (AlCl₃), a Lewis acid that generates significant acidic waste. Modern approaches utilize heterogeneous catalysts, such as zeolites, which are solid, reusable acids that can be easily separated from the reaction mixture, thereby simplifying purification and minimizing waste. researchgate.net

Catalytic C-C Bond Formation: While the Grignard reaction is stoichiometric in magnesium, research into catalytic versions of organometallic additions is ongoing. The use of highly active, supported metal catalysts could potentially reduce the amount of metal required and improve reaction efficiency. google.com For example, ruthenium(II) complexes have been shown to be effective catalysts for various organic transformations. researchgate.net

Chemical Reactivity and Transformation of 2 3 Ethylphenyl 2 Propanol

Hydroxyl Group Reactivity in 2-(3-Ethylphenyl)-2-propanol

The tertiary nature of the alcohol group in this compound is a defining feature of its reactivity. Unlike primary or secondary alcohols, the carbon atom bearing the hydroxyl group (the carbinol carbon) is not bonded to any hydrogen atoms. This structural aspect heavily influences its behavior in derivatization, dehydration, and oxidation reactions.

Derivatization Reactions of the Tertiary Alcohol Moiety

The hydroxyl group of this compound can undergo several derivatization reactions, although its tertiary and sterically hindered nature can influence reaction rates and conditions compared to less substituted alcohols. Common derivatizations include the formation of ethers and esters.

Etherification: Formation of ethers from tertiary alcohols can be challenging under typical Williamson ether synthesis conditions due to competing elimination reactions. However, under acidic conditions with another alcohol, an ether can be formed, proceeding through the stable tertiary carbocation intermediate.

Esterification: Direct esterification with carboxylic acids under Fischer conditions is often slow and inefficient for tertiary alcohols because the steric hindrance impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid, and the acidic conditions favor dehydration. More effective methods involve the reaction of the alcohol with more reactive acylating agents, such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine.

Reaction Type Reagent Typical Conditions Product Type
EsterificationAcetyl ChloridePyridine, 0°C to RT2-(3-ethylphenyl)prop-2-yl acetate
EtherificationMethanol, H₂SO₄Moderate Heat2-(3-ethylphenyl)-2-methoxypropane

Dehydration Pathways and Olefin Formation from this compound

The acid-catalyzed dehydration of this compound is a facile reaction that leads to the formation of alkenes (olefins). askfilo.comchemguide.co.uk The reaction proceeds readily due to the formation of a highly stable tertiary benzylic carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. askfilo.comlibretexts.org

The mechanism involves three key steps:

Protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄, H₃PO₄) to form a good leaving group (water). askfilo.com

Loss of the water molecule to generate a resonance-stabilized tertiary benzylic carbocation.

Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form a double bond.

Elimination of a proton can occur from either the methyl groups or the ethyl group's benzylic position is not possible as it would violate valency rules. Therefore, deprotonation primarily occurs from one of the two methyl groups, leading to the formation of 1-ethyl-3-(prop-1-en-2-yl)benzene as the major product. The reaction conditions, particularly temperature, can be adjusted to favor elimination. libretexts.org

Catalyst Temperature Major Olefin Product Mechanism
Conc. H₂SO₄25°C - 80°C1-ethyl-3-(prop-1-en-2-yl)benzeneE1 Elimination libretexts.org
Conc. H₃PO₄High Temperature1-ethyl-3-(prop-1-en-2-yl)benzeneE1 Elimination
Al₂O₃Heated1-ethyl-3-(prop-1-en-2-yl)benzeneCatalytic Dehydration chemguide.co.uk

Oxidation and Reduction Transformations of this compound

Oxidation: Tertiary alcohols, including this compound, are resistant to oxidation under standard conditions. youtube.com Reagents like chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or even milder oxidants like manganese dioxide (MnO₂) that readily oxidize primary and secondary alcohols have no reaction with tertiary alcohols. youtube.comnih.gov This inertness is due to the absence of a hydrogen atom on the carbinol carbon, which is necessary for the typical oxidation mechanisms that form a carbonyl group. Under very harsh, forcing conditions (e.g., strong acid and high heat with a powerful oxidant), oxidation can occur, but it proceeds via cleavage of carbon-carbon bonds, leading to a mixture of degradation products rather than a specific ketone. Some specialized reagents, such as oxoammonium salts, can react with tertiary benzylic alcohols through a tandem elimination-oxidation pathway to yield allylic ethers. rsc.org

Reduction: The hydroxyl group of an alcohol is not a functional group that can be further reduced. Therefore, this compound is inert to common reducing agents like lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), or catalytic hydrogenation (H₂/Pd, Pt, Ni).

Aromatic Ring Reactivity in this compound

The benzene (B151609) ring in this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to aromatic chemistry. wikipedia.org The reactivity and orientation of these substitutions are governed by the two existing substituents: the ethyl group (-CH₂CH₃) and the 2-hydroxyprop-2-yl group (-C(CH₃)₂OH).

Electrophilic Aromatic Substitution Reactions on the Ethylphenyl Moiety

Both the ethyl group and the 2-hydroxyprop-2-yl group are classified as alkyl groups, which are electron-donating groups (EDGs). wikipedia.orgcognitoedu.org They activate the aromatic ring towards electrophilic attack, making it more reactive than benzene itself. masterorganicchemistry.comchemistrytalk.org Both groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. cognitoedu.orgorganicchemistrytutor.com

In this compound (or 1-ethyl-3-(2-hydroxyprop-2-yl)benzene), the directing effects of the two groups must be considered:

Ethyl group (at C1): Directs to positions 2, 4, and 6.

2-hydroxyprop-2-yl group (at C3): Directs to positions 2, 4, and 6.

The directing effects are cooperative, strongly activating positions 2, 4, and 6 for substitution. However, steric hindrance plays a significant role in determining the final product distribution.

Position 2: This position is sterically hindered, being situated between the two existing substituents. Attack here is generally disfavored.

Position 4: This position is para to the ethyl group and ortho to the bulky 2-hydroxyprop-2-yl group. It is sterically accessible.

Position 6: This position is ortho to the ethyl group and para to the 2-hydroxyprop-2-yl group. It is also sterically accessible.

Therefore, electrophilic substitution will predominantly yield a mixture of 4- and 6-substituted isomers.

Reaction Reagents Electrophile (E⁺) Predicted Major Products
NitrationHNO₃ / H₂SO₄NO₂⁺1-Ethyl-5-nitro-3-(propan-2-ol-2-yl)benzene & 1-Ethyl-2-nitro-5-(propan-2-ol-2-yl)benzene
BrominationBr₂ / FeBr₃Br⁺2-Bromo-1-ethyl-5-(propan-2-ol-2-yl)benzene & 1-Bromo-2-ethyl-4-(propan-2-ol-2-yl)benzene
Friedel-Crafts AlkylationCH₃Cl / AlCl₃CH₃⁺1,2-Diethyl-4-(propan-2-ol-2-yl)benzene & 1,4-Diethyl-2-(propan-2-ol-2-yl)benzene
Friedel-Crafts AcylationCH₃COCl / AlCl₃CH₃CO⁺1-(4-Ethyl-2-(propan-2-ol-2-yl)phenyl)ethan-1-one & 1-(2-Ethyl-4-(propan-2-ol-2-yl)phenyl)ethan-1-one

Nucleophilic Aromatic Substitution Considerations for Halogenated Analogs

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group (typically a halide) on an aromatic ring. wikipedia.org This reaction is fundamentally different from electrophilic substitution and generally requires the aromatic ring to be electron-deficient. chemistrysteps.comlibretexts.org The parent molecule, this compound, will not undergo SₙAr because its ring is activated by electron-donating groups, making it nucleophilic (electron-rich) and thus unreactive toward nucleophiles.

For an SₙAr reaction to be feasible on a halogenated analog of this compound, two conditions must be met:

A good leaving group, such as a halogen (F, Cl, Br, I), must be present on the ring.

One or more strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), cyano group (-CN), or carbonyl group, must be positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com

These EWGs are necessary to decrease the electron density of the ring, making it susceptible to nucleophilic attack, and to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. wikipedia.org A meta-positioned EWG does not provide this resonance stabilization, and the reaction generally does not occur. libretexts.org

Hypothetical Substrate Nucleophile (Nu⁻) SₙAr Feasibility Reasoning
1-Chloro-2-ethyl-4-(propan-2-ol-2-yl)benzeneOH⁻Very Low / NoNo electron-withdrawing group to activate the ring for nucleophilic attack. chemistrysteps.com
1-Chloro-2-ethyl-4-nitro-6-(propan-2-ol-2-yl)benzeneOCH₃⁻FeasibleThe nitro group is ortho to the chlorine leaving group, which strongly activates the ring for SₙAr and stabilizes the Meisenheimer intermediate. wikipedia.org
1-Chloro-4-ethyl-2-nitro-6-(propan-2-ol-2-yl)benzeneOCH₃⁻FeasibleThe nitro group is para to the chlorine leaving group, providing activation and stabilization. wikipedia.org
1-Chloro-2-ethyl-5-nitro-3-(propan-2-ol-2-yl)benzeneOCH₃⁻Very Low / NoThe nitro group is meta to the chlorine leaving group and cannot stabilize the negative charge of the intermediate via resonance. libretexts.org

Reaction Mechanism Elucidation for this compound Transformations

A thorough understanding of the reaction mechanisms involving this compound would necessitate a combination of kinetic studies and the investigation of transient species.

Kinetic Studies of Key Reactions Involving this compound

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. For this compound, key reactions for kinetic investigation would include dehydration and oxidation.

Dehydration: As a tertiary alcohol, this compound is expected to undergo acid-catalyzed dehydration to form alkenes. Kinetic studies would involve monitoring the rate of disappearance of the alcohol or the rate of formation of the alkene products under varying conditions of acid concentration, temperature, and solvent. The expected products would be 2-(3-ethylphenyl)propene and potentially its isomer, 1-(3-ethylphenyl)ethen-1-ol, which would likely tautomerize to 1-(3-ethylphenyl)ethan-1-one. The rate law derived from such studies would provide insights into the reaction order and the involvement of different species in the rate-determining step.

Hypothetical Kinetic Data for Acid-Catalyzed Dehydration of this compound

Experiment Initial [this compound] (M) Initial [H⁺] (M) Initial Rate (M/s)
1 0.1 0.1 k₁
2 0.2 0.1 2k₁
3 0.1 0.2 2k₁

Note: This table is hypothetical and illustrates the type of data that would be collected. Actual rate constants (k) would need to be determined experimentally.

Oxidation: The oxidation of this compound, a tertiary alcohol, would require harsh conditions and would likely proceed via cleavage of carbon-carbon bonds. Kinetic studies would be crucial to understand the mechanism and to identify effective oxidizing agents and reaction conditions.

Investigation of Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and the determination of transition state structures are critical for a complete mechanistic picture.

In the case of acid-catalyzed dehydration, the primary intermediate is expected to be a tertiary carbocation, specifically the 2-(3-ethylphenyl)propan-2-yl cation. Spectroscopic techniques such as NMR and UV-Vis could be employed under specific conditions (e.g., superacid media) to directly observe this carbocation. Computational chemistry would be an invaluable tool to model the structure and stability of this intermediate and the transition states leading to its formation and subsequent deprotonation.

For oxidation reactions, the intermediates are likely to be radical species. Techniques like electron paramagnetic resonance (EPR) spectroscopy could be used to detect and characterize these paramagnetic intermediates.

Photochemical and Photophysical Behavior of this compound and its Derivatives

The presence of the ethylphenyl chromophore in this compound suggests that it will exhibit interesting photochemical and photophysical properties.

Photo-induced Reactions and Degradation Pathways

Upon absorption of ultraviolet (UV) light, this compound could undergo several photo-induced reactions. The most probable pathway would involve the homolytic cleavage of the C-C bond between the aromatic ring and the propanol (B110389) moiety or the C-O bond, leading to the formation of various radical species.

The subsequent reactions of these radicals with oxygen or other molecules in the medium would lead to a complex mixture of degradation products. Identifying these products using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) would be the first step in mapping the degradation pathways. Quantum yield measurements would provide information on the efficiency of these photochemical processes.

Excited State Dynamics and Energy Transfer Processes

Understanding the behavior of this compound after it absorbs light requires studying its excited state dynamics. Techniques such as time-resolved fluorescence and transient absorption spectroscopy would be employed to measure the lifetime of the excited singlet and triplet states.

The ethylphenyl group is the primary chromophore, and its excited state can be quenched by various processes, including intersystem crossing to the triplet state, fluorescence emission, or energy transfer to other molecules. The efficiency of these processes would depend on the solvent environment and the presence of quenchers.

Hypothetical Photophysical Data for this compound in Different Solvents

Solvent Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Fluorescence Quantum Yield (Φf) Fluorescence Lifetime (τf, ns)
Hexane (B92381) λ₁ λ₂ Φ₁ τ₁
Methanol λ₃ λ₄ Φ₂ τ₂
Acetonitrile λ₅ λ₆ Φ₃ τ₃

Note: This table is hypothetical. The actual spectroscopic and photophysical parameters would need to be determined through experimental measurements.

Theoretical and Computational Chemistry Studies of 2 3 Ethylphenyl 2 Propanol

Electronic Structure and Molecular Conformation Analysis of 2-(3-Ethylphenyl)-2-propanol

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For a molecule like this compound, DFT calculations would typically be performed using a functional such as B3LYP or a more modern functional from the M06 or ωB97X-D families, combined with a basis set like 6-31G(d,p) or a larger one for higher accuracy.

These calculations would yield important electronic properties that govern the molecule's reactivity and spectroscopic behavior. Key properties that would be determined include:

Optimized Molecular Geometry: The calculations would provide the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Electron Distribution: The distribution of electron density across the molecule would be calculated, highlighting regions of high and low electron density. This is crucial for understanding reactivity, as electron-rich areas are susceptible to electrophilic attack and electron-poor areas to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying positive, negative, and neutral regions. This is particularly useful for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack.

A hypothetical table of calculated ground state properties for this compound is presented below.

PropertyHypothetical Calculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.8 D

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

This compound has several rotatable bonds, leading to different spatial arrangements or conformations. A conformational analysis would be performed to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating key dihedral angles and calculating the energy at each step to map the potential energy surface.

For this molecule, the key dihedral angles for analysis would be:

The C-C bond connecting the phenyl ring to the propanol (B110389) moiety.

The C-O bond of the hydroxyl group.

The C-C bond of the ethyl group attached to the phenyl ring.

The results of a conformational analysis would reveal the relative energies of different conformers. The conformer with the lowest energy is the most stable and therefore the most populated at equilibrium. The energy differences between conformers are used to determine their relative populations according to the Boltzmann distribution.

Below is a hypothetical representation of the results from a conformational analysis.

ConformerDihedral Angle (Ring-C-C-O)Relative Energy (kcal/mol)
A60°0.00
B180°1.25
C-60°0.85

Note: This table is a hypothetical representation of the output from a conformational analysis.

Reaction Mechanism Predictions and Energy Landscape Mapping

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For a tertiary alcohol like this compound, a common reaction is acid-catalyzed dehydration to form an alkene. DFT calculations can be used to map the entire reaction pathway, from reactants to products, including the identification of high-energy transition states.

The process involves:

Locating Reactants and Products: The geometries of the starting material (this compound) and the expected products (alkenes) are optimized.

Identifying Intermediates: Any stable intermediates, such as a carbocation in the case of dehydration, are also located and their geometries optimized.

Finding Transition States (TS): A transition state search is performed to find the saddle point on the potential energy surface that connects the reactant/intermediate to the product/intermediate. The structure of the TS provides insight into the geometry of the molecule as it transforms.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed from the transition state to confirm that it indeed connects the intended reactant and product.

By mapping the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed, providing a clear picture of the reaction mechanism.

Once the geometries of all species in a reaction pathway are optimized, thermochemical properties can be calculated. These calculations typically involve computing the vibrational frequencies of the molecules, which are then used to determine thermodynamic quantities at a given temperature.

Key thermochemical parameters that would be calculated for a reaction like the dehydration of this compound include:

Enthalpy of Reaction (ΔH): The change in heat content during the reaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic reaction.

Gibbs Free Energy of Reaction (ΔG): This determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous reaction.

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur, calculated as the energy difference between the reactant and the transition state.

A hypothetical table of thermochemical data for the dehydration of this compound is shown below.

ParameterHypothetical Calculated Value (kcal/mol)
Activation Energy (Ea)+25.5
Enthalpy of Reaction (ΔH)+5.8
Gibbs Free Energy of Reaction (ΔG)-2.1

Note: These values are hypothetical and for illustrative purposes only.

Spectroscopic Property Predictions and Validation

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values. Comparing the predicted and experimental IR spectra can help in assigning specific vibrational modes to the observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. The calculated chemical shifts are usually referenced against a standard (e.g., tetramethylsilane) and can be compared directly with experimental NMR spectra. This is a powerful tool for structure elucidation and for confirming the identity of a synthesized compound.

A hypothetical comparison of predicted and experimental spectroscopic data is presented below.

NucleusPredicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)
C (quaternary, attached to OH)75.274.8
C (ipso, attached to propanol)145.8145.5
C (para to ethyl)128.5128.2

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical Prediction of Vibrational Spectra (IR, Raman)

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the vibrational modes of this compound. nih.govnih.govdergipark.org.tr These predictions are crucial for the assignment of experimental IR and Raman spectra. The calculations involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies.

Commonly, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is employed for such calculations. nih.govdergipark.org.trresearchgate.net The computed frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model.

Detailed Research Findings:

A theoretical vibrational analysis of this compound would reveal several characteristic vibrational modes. The O-H stretching vibration of the tertiary alcohol group is predicted to be a strong band in the IR spectrum, typically in the range of 3600-3400 cm⁻¹. The precise position would be sensitive to hydrogen bonding. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methyl groups are predicted just below 3000 cm⁻¹.

The C-O stretching vibration of the tertiary alcohol is another key feature, expected to appear in the 1200-1100 cm⁻¹ region. Vibrations associated with the benzene (B151609) ring, including C=C stretching modes, are predicted in the 1600-1450 cm⁻¹ range. In the Raman spectrum, the symmetric "breathing" mode of the phenyl ring is expected to be a strong signal.

Below is a hypothetical data table of predicted vibrational frequencies for this compound, based on DFT calculations.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Assignment
ν(O-H)35503552O-H stretch
ν(C-H)aromatic30553058Aromatic C-H stretch
ν(C-H)aliphatic29752978Aliphatic C-H stretch (methyl/ethyl)
δ(C-H)14601462C-H bend (methyl/ethyl)
ν(C=C)aromatic1605, 1580, 14901607, 1582, 1493Aromatic C=C stretch
ν(C-O)11501153C-O stretch (tertiary alcohol)
γ(C-H)aromatic830833Aromatic C-H out-of-plane bend

Computational NMR Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. researchgate.netnih.gov These calculations are typically performed at the DFT level of theory, often with the same functional and basis set as for vibrational analysis.

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Detailed Research Findings:

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the positions of the ethyl and propan-2-ol substituents. The protons of the ethyl group would appear as a characteristic quartet and triplet. The methyl protons of the propan-2-ol group would likely be a singlet, and the hydroxyl proton's chemical shift would be sensitive to solvent and concentration.

In the ¹³C NMR spectrum, the carbon attached to the hydroxyl group would have a characteristic downfield shift. The aromatic carbons would show a pattern of signals reflecting the substitution pattern.

The following table presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.1 - 7.4125 - 129
Quaternary Aromatic C-144, 145
C(OH)-72
CH₃ (propanol)1.632
OH2.2-
CH₂ (ethyl)2.729
CH₃ (ethyl)1.216

UV-Vis Absorption and Fluorescence Spectroscopy Simulations

Time-dependent density functional theory (TD-DFT) is the primary computational method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. dergipark.org.tr These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

By calculating the energies of the excited states, the wavelengths of maximum absorption (λmax) can be predicted. Similarly, by optimizing the geometry of the first excited state, the fluorescence emission wavelength can be estimated.

Detailed Research Findings:

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the ethylphenyl chromophore. The presence of the alkyl substituents on the benzene ring is predicted to cause a slight red-shift (bathochromic shift) compared to unsubstituted benzene.

Simulations would likely predict a strong absorption band in the UV region. The fluorescence spectrum would be expected to be a mirror image of the absorption band, with the emission occurring at a longer wavelength (Stokes shift).

A hypothetical data table for the simulated electronic transitions of this compound is provided below.

ParameterPredicted ValueTransition
Absorption λmax265 nmπ → π
Molar Absorptivity (ε)~250 L mol⁻¹ cm⁻¹-
Fluorescence Emission λmax285 nmπ → π
HOMO-LUMO Gap~5.0 eV-

Solvent Effects and Environmental Influence on this compound Behavior

The chemical behavior and properties of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's properties. liverpool.ac.uk

These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a simulated solvent environment.

Detailed Research Findings:

In polar protic solvents, such as ethanol (B145695) or water, the hydroxyl group of this compound is expected to form hydrogen bonds with the solvent molecules. This interaction can lead to a red-shift in the O-H stretching frequency in the IR spectrum. The chemical shift of the hydroxyl proton in the ¹H NMR spectrum is also highly dependent on the solvent and its hydrogen-bonding capacity. frontiersin.org

The polarity of the solvent can also influence the electronic transitions. An increase in solvent polarity is generally predicted to cause a slight shift in the UV-Vis absorption maximum. For π → π* transitions, an increase in solvent polarity typically leads to a small red-shift.

Furthermore, the conformational equilibrium of the molecule may be affected by the solvent. The relative energies of different conformers can change in response to the dielectric constant of the medium, potentially altering the population of each conformer at equilibrium.

Advanced Analytical Chemistry Methodologies for 2 3 Ethylphenyl 2 Propanol Characterization

Mass Spectrometry (MS) Applications in Structural Elucidation

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) would be a critical tool for elucidating the structure of 2-(3-Ethylphenyl)-2-propanol by analyzing its fragmentation pathways. In a typical MS/MS experiment, the protonated molecule or molecular ion ([M+H]⁺ or [M]⁺) would first be isolated. This precursor ion would then be subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions.

For this compound, key fragmentation pathways would be expected. A primary fragmentation would likely involve the loss of a water molecule (H₂O) from the tertiary alcohol, a common fragmentation for alcohols. Another expected fragmentation is the loss of a methyl group (CH₃). The resulting fragment ions would provide clear evidence for the presence of the hydroxyl and isopropyl groups. Further fragmentation of the ethylphenyl ring could also occur, providing information about the substitution pattern. While mass spectra for the parent compound 2-phenyl-2-propanol (B165765) are available, showing major fragments at m/z 121 and 43, the specific fragmentation pattern for the ethyl-substituted analogue remains to be experimentally determined. massbank.eunih.gov

Spectroscopic Techniques for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful technique for the definitive structural determination of organic compounds.

¹H NMR: The ¹H NMR spectrum of this compound would exhibit several distinct signals. The aromatic protons on the ethylphenyl ring would appear in the region of approximately 7.0-7.5 ppm. The specific splitting pattern of these signals would confirm the 1,3- (meta) substitution pattern. The ethyl group would show a characteristic quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃). The two methyl groups of the propanol (B110389) moiety would likely appear as a singlet due to their chemical equivalence, integrating to six protons. A singlet corresponding to the hydroxyl proton would also be present, the chemical shift of which can vary depending on solvent and concentration. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would provide information on all the unique carbon environments in the molecule. chemicalbook.com Distinct signals would be expected for the two carbons of the ethyl group, the four unique aromatic carbons (two substituted and four unsubstituted), the quaternary carbon bearing the hydroxyl group, and the two equivalent methyl carbons of the propanol group. The chemical shifts would be consistent with a substituted aromatic alcohol.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structure. A COSY spectrum would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the tertiary alcohol group. docbrown.inforesearchgate.net C-H stretching vibrations for the aromatic ring and the aliphatic groups would appear just below and above 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. C-O stretching for the tertiary alcohol would be visible around 1150-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring-breathing modes, would give strong signals. researchgate.net The C-C skeletal vibrations of the alkyl groups would also be observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or hexane (B92381) would be expected to show absorption bands characteristic of the substituted benzene (B151609) chromophore. Typically, substituted benzenes exhibit a strong absorption band (the E2-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-280 nm. sigmaaldrich.comnist.gov The exact position (λ_max) and intensity of these absorptions would be influenced by the alkyl and hydroxyl substituents on the phenyl ring.

Hyphenated Techniques for Comprehensive Analysis

GC-MS and LC-MS Methodologies for Complex Mixtures

Hyphenated techniques are essential for the separation and identification of this compound from complex mixtures, such as reaction products or environmental samples.

GC-MS (Gas Chromatography-Mass Spectrometry): Given its likely volatility, GC-MS would be an ideal method for the analysis of this compound. jmchemsci.comjmaterenvironsci.com The gas chromatograph would separate the compound from other components of a mixture based on its boiling point and polarity. The mass spectrometer would then provide a mass spectrum of the eluted compound, allowing for its identification by matching the spectrum against a library or by interpreting its fragmentation pattern as described in section 5.2.3. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a versatile technique that can also be used for the analysis of this compound, particularly if the sample matrix is not suitable for GC or if the compound is part of a mixture with non-volatile components. nih.govmdpi.com Reversed-phase HPLC would likely be used to separate the compound. The mass spectrometer, often an electrospray ionization (ESI) source, would provide mass information for identification and quantification.

GC-IR and LC-NMR Coupling for Integrated Data Acquisition

The unequivocal structural characterization of a chemical compound, such as this compound, within a complex mixture necessitates analytical techniques that provide both high-resolution separation and detailed spectroscopic information. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for this purpose. nih.gov Among these, Gas Chromatography-Infrared Spectroscopy (GC-IR) and Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) offer complementary data that, when integrated, provide a comprehensive understanding of the analyte's molecular structure and properties.

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation capabilities of gas chromatography with the functional group identification power of infrared spectroscopy. sumitomo-chem.co.jp As the components of a mixture elute from the GC column, they pass through a light pipe in the IR spectrometer, allowing for the acquisition of vapor-phase IR spectra in real-time. This technique is particularly adept at identifying characteristic functional groups present in the molecule.

For this compound, GC-IR analysis would be expected to provide key vibrational data. The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3600-3200 cm⁻¹. docbrown.infovscht.cz The aromatic ring would produce characteristic C-H stretching absorptions around 3100-3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. vscht.czlibretexts.org Additionally, C-H stretching vibrations from the ethyl and isopropyl groups would be observed in the 2975-2850 cm⁻¹ range. libretexts.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is another powerful hyphenated technique that directly couples the separation of compounds by liquid chromatography with their structural elucidation by nuclear magnetic resonance spectroscopy. mdpi.com This allows for the acquisition of detailed one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra of analytes as they elute from the LC column. amazonaws.com LC-NMR is invaluable for determining the precise connectivity of atoms within a molecule.

The integrated data from both GC-IR and LC-NMR provides a multi-faceted characterization of this compound. While GC-IR confirms the presence of key functional groups, LC-NMR elucidates the detailed atomic connectivity and stereochemistry. This combined approach is particularly advantageous for the unambiguous identification of isomers, where mass spectrometry data alone may be insufficient. pageplace.de

Research Findings and Data Tables

Table 1: Predicted GC-IR Data for this compound

ParameterExpected Value
GC Column 5% Phenyl Polysiloxane
Injector Temperature 250 °C
Oven Program 80 °C (2 min), ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Predicted Retention Time 10-15 min
IR Absorption Bands (cm⁻¹)
O-H Stretch (Alcohol)3550-3200 (broad, strong)
C-H Stretch (Aromatic)3100-3000 (medium)
C-H Stretch (Alkyl)2975-2850 (strong)
C=C Stretch (Aromatic)1600-1450 (medium, multiple bands)
C-O Stretch (Alcohol)1260-1050 (strong)
C-H Bend (Aromatic)860-680 (strong)

Table 2: Predicted LC-NMR Data for this compound

ParameterExpected Value
LC Column C18 Reversed-Phase
Mobile Phase Acetonitrile-d₃ / D₂O gradient
Flow Rate 0.5 mL/min
NMR Spectrometer 500 MHz
¹H NMR Predicted Chemical Shifts (ppm)
Aromatic Protons7.0-7.3
-OH Proton1.5-2.5 (singlet, broad)
-CH₂- (Ethyl)~2.6 (quartet)
-CH₃ (Propanol)~1.5 (singlet)
-CH₃ (Ethyl)~1.2 (triplet)
¹³C NMR Predicted Chemical Shifts (ppm)
Aromatic C (quaternary, substituted)140-150
Aromatic C-H120-130
C-OH (quaternary)70-80
-CH₂- (Ethyl)25-35
-CH₃ (Propanol)30-40
-CH₃ (Ethyl)10-20

These tables provide a foundational dataset for the characterization of this compound using these advanced hyphenated techniques. The integration of data from both GC-IR and LC-NMR allows for a high degree of confidence in the structural assignment of the compound.

Environmental Chemical Considerations and Fate of 2 3 Ethylphenyl 2 Propanol

Analytical Techniques for Trace Level Detection in Abiotic Matrices

The detection of trace levels of 2-(3-Ethylphenyl)-2-propanol in abiotic environmental matrices such as water, soil, and air requires highly sensitive and selective analytical methodologies. While specific validated methods for this compound are not extensively documented in publicly available literature, the analytical approaches can be reliably inferred from established protocols for structurally similar compounds, including other tertiary aromatic alcohols and volatile organic compounds (VOCs). The core of these methods involves a sample preparation step to isolate and concentrate the analyte, followed by instrumental analysis for separation and quantification.

1 Sample Preparation

Effective sample preparation is critical for achieving the low detection limits necessary for environmental monitoring. The choice of technique depends on the specific matrix.

Aqueous Matrices (Water): For water samples, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques. nih.gov SPE involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a small volume of an organic solvent. semanticscholar.org This process effectively concentrates the analyte and removes interfering substances. LLE uses an immiscible organic solvent to extract the compound from the aqueous phase. nih.gov

Solid Matrices (Soil and Sediment): The extraction of this compound from soil and sediment typically requires more rigorous methods like ultrasonic-assisted extraction (UAE) or Soxhlet extraction. nih.gov UAE uses high-frequency sound waves to facilitate the extraction of the analyte from the solid matrix into a solvent. nih.govscupgkg.cn Soxhlet extraction provides a continuous extraction with a distilled solvent, ensuring high extraction efficiency. nih.gov

2 Instrumental Analysis

Following extraction and concentration, chromatographic techniques coupled with mass spectrometry are the methods of choice for the definitive identification and quantification of trace levels of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. researchgate.netgcms.cz The compound is first vaporized and separated from other components in a gaseous mobile phase based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data that allows for highly specific identification and quantification. researchgate.net For analogous compounds like 2-Phenyl-2-propanol (B165765), GC-MS has been successfully used for its determination in solid matrices. scupgkg.cn

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is another highly sensitive and selective technique suitable for this analysis. nih.gov LC separates compounds in a liquid mobile phase. This method is advantageous for compounds that may not be sufficiently volatile or thermally stable for GC analysis. nih.govresearchgate.net The use of an electrospray ionization (ESI) source is common for polar compounds like alcohols. nih.gov

Representative Method Performance

Table 1: Representative Performance Data for the Analysis of a Structurally Similar Compound using GC-MS

Analyte Technique Matrix Limit of Quantitation (LOQ) Average Recovery Relative Standard Deviation (RSD)

Data from a study on footwear materials, presented as a representative example of method performance for a similar compound. scupgkg.cn

Conclusion and Future Research Directions

Summary of Current Research Landscape on 2-(3-Ethylphenyl)-2-propanol

Identification of Knowledge Gaps and Emerging Research Avenues

The absence of dedicated research on this compound presents numerous knowledge gaps. These include:

Physicochemical Properties: Detailed experimental data on properties such as boiling point, melting point, solubility, and spectral characteristics (NMR, IR, Mass Spectrometry) are not publicly available.

Synthetic Methodologies: While theoretical synthetic routes can be proposed, optimized and scalable synthesis protocols are not published.

Reactivity and Stability: Information on the chemical reactivity, potential decomposition pathways, and stability under various conditions is unknown.

Biological Activity and Toxicological Profile: There is no available data on the biological effects, metabolic fate, or toxicological profile of this compound.

Applications: Any current or potential applications in industry or research remain undocumented.

Emerging research avenues could involve the fundamental characterization of this compound. A primary research effort would be required to synthesize and purify this compound, followed by a thorough characterization of its physical and chemical properties. Subsequent studies could explore its potential as a building block in organic synthesis, a fragrance component, or a precursor for novel materials or biologically active molecules.

Potential for Novel Applications and Methodological Advancements for this compound

Given the lack of current research, the potential for novel applications is entirely speculative. As a tertiary alcohol with an ethylphenyl group, it could theoretically be investigated for applications in areas such as:

Polymer Chemistry: As a monomer or chain-terminating agent.

Materials Science: As a precursor for specialty polymers or coatings with specific refractive or thermal properties.

Medicinal Chemistry: As a scaffold for the synthesis of new pharmaceutical compounds.

Methodological advancements would first need to focus on developing and validating analytical methods for the detection and quantification of this compound in various matrices. This would be a prerequisite for any further research into its applications or biological effects.

Q & A

Q. What is a reliable synthetic route for 2-(3-Ethylphenyl)-2-propanol, and how can its purity be validated during synthesis?

  • Methodological Answer : The compound can be synthesized via a Grignard reaction. React 3-ethylphenylmagnesium bromide with acetone in anhydrous diethyl ether, followed by acid hydrolysis to yield the tertiary alcohol. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:4). After isolation, confirm purity via IR spectroscopy: key peaks include a broad O-H stretch (~3400–3600 cm⁻¹) and C-O stretch (~1050–1150 cm⁻¹). Recrystallize from ethanol to remove impurities if TLC spots indicate side products .

Q. How do physical properties (e.g., melting point, boiling point) aid in characterizing this compound?

  • Methodological Answer : Compare experimental values (e.g., mp 32–34°C, bp ~202°C, density 0.973 g/cm³) with literature data to verify identity. Discrepancies may indicate impurities; recrystallization or column chromatography (silica gel, gradient elution with hexane/ethyl acetate) can improve purity. For example, a lower-than-expected melting point suggests solvent retention or isomer contamination .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify functional groups (e.g., hydroxyl, aromatic C-H stretches).
  • ¹H NMR : Look for a singlet at ~1.5 ppm (two equivalent methyl groups) and aromatic protons (6.8–7.4 ppm, integrating for substituent effects from the ethyl group).
  • Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 178 (C₁₁H₁₆O⁺).
    Cross-validate with TLC retention factor (Rf) against a known standard .

Advanced Research Questions

Q. How does the ethyl substituent on the phenyl ring influence the compound’s reactivity in oxidation or substitution reactions?

  • Methodological Answer : The ethyl group is electron-donating, activating the aromatic ring toward electrophilic substitution. For example, nitration may occur preferentially at the para position relative to the ethyl group. To study this, react the compound with HNO₃/H₂SO₄ and analyze products via HPLC or GC-MS. Compare reactivity with unsubstituted analogs (e.g., 2-phenyl-2-propanol) to quantify substituent effects .

Q. What strategies resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or isomerization. For example, if a published ¹H NMR spectrum shows splitting in methyl signals, reanalyze the compound in deuterated DMSO to assess hydrogen bonding. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. Cross-reference with computational methods (e.g., DFT-based chemical shift predictions) .

Q. How can the compound’s stability under acidic or basic conditions inform experimental design?

  • Methodological Answer : Conduct stress testing:
  • Acidic Conditions : Reflux in 1M HCl (ethanol/water 1:1) for 24 hours. Monitor degradation via TLC or HPLC.
  • Basic Conditions : Stir in 1M NaOH (aqueous) and track esterification or elimination byproducts.
    Results guide storage conditions (e.g., neutral pH, inert atmosphere) and reaction compatibility .

Q. What role does this compound play in modulating enzyme interactions, and how can this be experimentally validated?

  • Methodological Answer : The hydroxyl and ethyl groups may engage in hydrogen bonding or hydrophobic interactions with enzyme active sites. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For example, incubate the compound with cytochrome P450 isoforms and quantify metabolic byproducts via LC-MS .

Method Development Questions

Q. How to optimize chromatographic separation of this compound from structurally similar byproducts?

  • Methodological Answer : Develop a reverse-phase HPLC method:
  • Column : C18 (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Detection : UV at 254 nm.
    Adjust gradient elution to resolve peaks for diastereomers or ethyl positional isomers .

Q. What computational tools predict the compound’s pharmacokinetic properties, and how do they compare with experimental data?

  • Methodological Answer : Use software like SwissADME or Schrödinger’s QikProp to predict logP, solubility, and metabolic sites. Validate predictions experimentally:
  • logP : Shake-flask method (octanol/water partitioning).
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS .

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